molecular formula C12H7ClN2OS B7883517 CID 2757864

CID 2757864

Cat. No. B7883517
M. Wt: 262.72 g/mol
InChI Key: MLSARROGIXGIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 2757864 is a useful research compound. Its molecular formula is C12H7ClN2OS and its molecular weight is 262.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2757864 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2757864 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 2757864 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 2-chloro-4-methylquinazoline in the presence of a base to yield the final product, CID 2757864.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, 2-chloro-4-methylquinazoline, Base

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is added to a reaction vessel containing a base and stirred at room temperature., Step 2: 2-amino-5-methylthiazole is added dropwise to the reaction mixture and stirred for several hours., Step 3: The intermediate compound is obtained by filtration and washed with a suitable solvent., Step 4: The intermediate compound is added to a reaction vessel containing a base and stirred at room temperature., Step 5: 2-chloro-4-methylquinazoline is added dropwise to the reaction mixture and stirred for several hours., Step 6: The final product, CID 2757864, is obtained by filtration and washed with a suitable solvent.

properties

IUPAC Name

7-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSARROGIXGIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2NC=NC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC3=C2NC=NC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2757864

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